3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole
Description
Contextualization within the Chemistry of 1,2-Oxazoles
The 1,2-oxazole, or isoxazole (B147169), ring system is a significant scaffold in the field of heterocyclic chemistry. beilstein-journals.org These five-membered heterocycles are classified as electron-rich azoles and are found in a variety of natural products, such as ibotenic acid, and are integral to numerous synthetic pharmaceuticals. beilstein-journals.orgwikipedia.org The chemistry of 1,2-oxazoles is diverse; they serve not only as core components of functional molecules but also as versatile synthetic intermediates for creating other complex structures like β-hydroxycarbonyl compounds and γ-amino alcohols. beilstein-journals.org Their synthesis is well-established, with common methods including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org
Rationale for Academic Investigation of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole
The academic and industrial interest in compounds like this compound stems from the broad and potent biological activities exhibited by the 1,2-oxazole scaffold. researchgate.net Derivatives of this ring system are known to possess a wide range of pharmacological properties, making them privileged structures in drug discovery. beilstein-journals.orgpharmatutor.org The investigation into specifically substituted analogs, such as the title compound, is driven by the desire to understand structure-activity relationships (SAR) and to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. rsc.org
The presence of varied substituents—two methyl groups and a methylphenyl group—on the 1,2-oxazole core allows for a systematic exploration of how size, shape, and electronic properties influence biological targets. The methylphenyl group, in particular, can engage in various non-covalent interactions, including hydrophobic and π–π stacking interactions, which are crucial for binding to enzymes and receptors. rsc.org
Interactive Table: Documented Biological Activities of 1,2-Oxazole Derivatives
| Biological Activity | Examples of 1,2-Oxazole Scaffolds |
|---|---|
| Anti-inflammatory | Valdecoxib (COX-2 inhibitor) wikipedia.orgpharmatutor.org |
| Anticancer | Various synthetic derivatives beilstein-journals.org |
| Antibiotic | Cloxacillin, Dicloxacillin wikipedia.org |
| Antifungal | Investigational synthetic compounds beilstein-journals.org |
| Antimicrobial | General 1,2-oxazole derivatives beilstein-journals.org |
| Neurotransmitter Agonist | AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) wikipedia.org |
Fundamental Structural Elements of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is a planar, five-membered aromatic heterocycle containing three carbon atoms, one nitrogen atom, and one oxygen atom in a 1,2-arrangement. tandfonline.com Its aromaticity is a subject of discussion, with some studies suggesting it is slightly more aromatic than its 1,3-oxazole isomer and furan (B31954), though its aromatic character is generally considered weaker than that of more classical aromatic systems. rsc.org
A key structural feature is the N-O bond, which is relatively weak. This bond is susceptible to cleavage under certain conditions, such as upon exposure to UV irradiation, leading to ring-opening and rearrangement into an oxazole (B20620). wikipedia.org The ring is considered electron-rich, yet it exhibits a mix of properties that can be compared to both furan and pyridine. chemicalbook.comtaylorandfrancis.com While it is a weak base, with a conjugate acid pKa of -3.0, it is more resistant to acids than furan. wikipedia.orgtaylorandfrancis.com
Interactive Table: Key Structural and Chemical Features of the 1,2-Oxazole Ring
| Feature | Description |
|---|---|
| Ring Size | 5-membered |
| Heteroatoms | 1 Nitrogen, 1 Oxygen (adjacent) |
| Aromaticity | Possesses aromatic character due to a 6π electron system, though considered weakly aromatic. taylorandfrancis.com |
| Basicity | Weakly basic. wikipedia.org |
| Reactivity | The weak N-O bond can undergo cleavage. The ring can participate in cycloaddition reactions. wikipedia.org |
| Substitution | Can be functionalized at the three carbon positions (C3, C4, C5). |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-5-4-6-11(7-8)12-9(2)10(3)13-14-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYUOUVRYIKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90818515 | |
| Record name | 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90818515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61314-42-9 | |
| Record name | 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90818515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dimethyl 5 3 Methylphenyl 1,2 Oxazole and Its Derivatives
Strategies for Constructing the 1,2-Oxazole Core
The formation of the 1,2-oxazole ring can be achieved through several reliable synthetic routes, each offering distinct advantages in terms of starting material availability, reaction conditions, and substituent compatibility.
Cyclization Reactions Involving the Formation of the Oxazole (B20620) Ring
One of the most classical and widely employed methods for the synthesis of isoxazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.netbeilstein-journals.orgchegg.com This approach is particularly relevant for the synthesis of 3,4,5-trisubstituted isoxazoles. The reaction proceeds by the initial formation of a mono-oxime intermediate from one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole (B147169) ring.
For the specific synthesis of 3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole, a key starting material would be a β-diketone bearing the required substituents, such as 3-methyl-2-(3-methylbenzoyl)butane-2,4-dione. The reaction of this diketone with hydroxylamine would be expected to yield the desired isoxazole. However, a significant challenge in this method is controlling the regioselectivity, as the initial reaction of hydroxylamine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of regioisomers. researchgate.net The reaction conditions, including pH and solvent, can influence the regiochemical outcome.
| Starting Material | Reagent | Product | Key Features |
| 1,3-Diketone | Hydroxylamine | 1,2-Oxazole | Classical method, potential for regioisomeric mixtures. |
| β-Enamino ketone | Hydroxylamine | 1,2-Oxazole | Can offer improved regioselectivity compared to 1,3-diketones. researchgate.net |
| β-Ketoester | Hydroxylamine | Isoxazolone | Can be a side reaction or the main pathway depending on the substrate and conditions. beilstein-journals.org |
1,3-Dipolar Cycloaddition Approaches for Isoxazole Synthesis
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile) is a powerful and highly versatile method for the construction of the isoxazole ring. olemiss.eduolemiss.eduwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, generally proceeds with high regioselectivity and stereospecificity. The nitrile oxide component provides the N-O fragment of the isoxazole, while the alkyne provides the three carbon atoms.
To synthesize this compound via this route, one could envision the reaction of acetonitrile (B52724) oxide (the 1,3-dipole) with 1-(3-methylphenyl)-1-propyne (the dipolarophile). The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.gov Generally, the reaction is concerted, leading to a specific regioisomer.
| 1,3-Dipole | Dipolarophile | Product | Key Features |
| Nitrile Oxide | Alkyne | 1,2-Oxazole | High regioselectivity, versatile, forms the aromatic isoxazole directly. wikipedia.org |
| Nitrile Oxide | Alkene | Isoxazoline | Produces a partially saturated ring which can be oxidized to the isoxazole. |
| Nitrone | Alkyne | Isoxazoline | Can be a route to isoxazoles after an oxidation step. mdpi.com |
Transition Metal-Catalyzed Cycloisomerization Pathways
In recent years, transition metal-catalyzed reactions have emerged as elegant and efficient methods for the synthesis of heterocyclic compounds, including isoxazoles. organic-chemistry.org These methods often involve the cycloisomerization of appropriately functionalized starting materials. For instance, gold- or copper-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to the formation of substituted isoxazoles. organic-chemistry.org
The synthesis of this compound using this approach would require the preparation of a precursor such as the oxime of 1-(3-methylphenyl)-2,3-dimethyl-1-butyn-1-one. Treatment of this substrate with a suitable transition metal catalyst, such as a gold(III) salt, would be expected to trigger an intramolecular cyclization to furnish the desired isoxazole. The regioselectivity in these reactions is often high, dictated by the nature of the catalyst and the substrate.
Specialized Oxazole Synthesis Methods (e.g., Van Leusen, Bredereck, Fischer)
While the Van Leusen, Bredereck, and Fischer syntheses are primarily known for the preparation of oxazoles (1,3-oxazoles), their direct application to the synthesis of 1,2-oxazoles (isoxazoles) is not conventional. These methods rely on specific starting materials and reaction mechanisms that lead to the 1,3-arrangement of the oxygen and nitrogen atoms in the heterocyclic ring. For clarity, their general scope is briefly mentioned.
Van Leusen Oxazole Synthesis: This method typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. semanticscholar.org
Bredereck Oxazole Synthesis: This synthesis utilizes α-haloketones and formamide (B127407) to produce substituted oxazoles.
Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde in the presence of an acid to yield 2,5-disubstituted oxazoles.
Direct adaptation of these named reactions for the synthesis of 1,2-oxazoles would require significant modification of the starting materials and reaction pathways.
Installation of the Methyl and Methylphenyl Substituents
The successful synthesis of this compound hinges not only on the formation of the heterocyclic core but also on the precise placement of the three substituents.
Regioselective Synthesis and Substitution Control
As highlighted in the previous sections, achieving the correct regiochemistry is a paramount challenge in the synthesis of polysubstituted isoxazoles. The choice of synthetic strategy directly impacts the control over the final substitution pattern.
In the cyclocondensation of β-diketones , the regioselectivity is determined by which carbonyl group of the diketone preferentially reacts with the amino group of hydroxylamine. For the synthesis of the target molecule from 3-methyl-2-(3-methylbenzoyl)butane-2,4-dione, the initial nucleophilic attack of hydroxylamine can occur at either the benzoyl carbonyl or one of the acetyl carbonyls. The electronic and steric environment around each carbonyl group will influence this initial step. The use of β-enamino ketones, derived from 1,3-diketones, can often provide better regiocontrol in the cyclization with hydroxylamine. researchgate.net
In the 1,3-dipolar cycloaddition approach, the regioselectivity is dictated by the frontier molecular orbital (FMO) interactions between the nitrile oxide and the alkyne. nih.gov For the reaction between acetonitrile oxide and 1-(3-methylphenyl)-1-propyne, theoretical considerations and experimental precedents would be used to predict the dominant regioisomer. The electronic nature of the substituents on both components plays a critical role in determining the orientation of the cycloaddition.
Transition metal-catalyzed cycloisomerizations often exhibit high regioselectivity, which is controlled by the coordination of the metal catalyst to the substrate and the subsequent mechanistic pathway of the cyclization. The specific catalyst and reaction conditions can be fine-tuned to favor the formation of the desired regioisomer.
The table below summarizes the potential starting materials and the corresponding synthetic strategy for achieving the desired substitution pattern of this compound.
| Synthetic Strategy | Key Starting Material 1 | Key Starting Material 2 | Regiochemical Consideration |
| Cyclocondensation | 3-Methyl-2-(3-methylbenzoyl)butane-2,4-dione | Hydroxylamine | Control of initial nucleophilic attack on non-equivalent carbonyls. |
| 1,3-Dipolar Cycloaddition | Acetonitrile oxide | 1-(3-methylphenyl)-1-propyne | Frontier Molecular Orbital control of the cycloaddition. |
| Transition Metal-Catalyzed Cycloisomerization | Oxime of 1-(3-methylphenyl)-2,3-dimethyl-1-butyn-1-one | - | Catalyst-controlled intramolecular cyclization. |
Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura coupling)
The introduction of the aryl group at the 5-position of the 1,2-oxazole ring is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organic halide or triflate, is a premier method for this transformation due to its mild conditions and high functional group tolerance. nih.govrsc.org
The general strategy involves the synthesis of a 5-halo-3,4-dimethyl-1,2-oxazole precursor, which is then coupled with a suitable arylboronic acid. For the synthesis of this compound, the key precursors would be 5-bromo-3,4-dimethyl-1,2-oxazole and (3-methylphenyl)boronic acid. While there are fewer examples of cross-coupling with isoxazoles compared to other azoles, the methodology is well-established for related heterocyclic systems. researchgate.net
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable complex such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.comnih.gov The presence of a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is crucial for the catalytic cycle. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for 5-Aryl-Heterocycle Synthesis
| Heterocyclic Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromo-3,4-dimethyl-1,2-oxazole (hypothetical) | (3-Methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | High |
| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid derivatives | Pd(PPh₃)₄ | Na₂CO₃ | Not specified | 85-93 mdpi.com |
| 3-Iodo-N-Boc-indazole | Arylboronic acids | Pd(PPh₃)₄ | Aqueous Base | Dioxane | >80 nih.gov |
This approach allows for the modular and convergent synthesis of a wide array of 5-aryl-1,2-oxazole derivatives by simply varying the boronic acid coupling partner.
Derivatization and Analog Preparation of the this compound Skeleton
Further functionalization of the core this compound structure allows for the creation of diverse chemical libraries for various applications. Key strategies include the introduction of sulfonamide groups and the formation of Schiff bases.
Sulfonamides are a critical functional group in pharmaceuticals, and their incorporation into the 1,2-oxazole scaffold can lead to novel derivatives. nih.govscispace.com The synthesis of sulfonamide analogues typically requires the presence of an amino group on the heterocyclic core or the appended aryl ring. The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. scispace.comnih.gov
For the target skeleton, a plausible route involves the synthesis of 5-amino-3,4-dimethylisoxazole, a known precursor for drugs like sulfisoxazole. google.com This amino-isoxazole can then be reacted with various arylsulfonyl chlorides to yield the desired sulfonamide derivatives. Alternatively, if an amino group is present on the 3-methylphenyl ring, it can be similarly functionalized.
A general procedure for forming the sulfonamide linkage involves the slow addition of a sulfonyl chloride to a solution of the amine in a solvent mixture, often containing pyridine, at reduced temperatures to control reactivity. nih.gov
Table 2: General Scheme for Sulfonamide Synthesis
| Amine Precursor | Sulfonyl Chloride | Base/Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 5-Amino-3,4-dimethylisoxazole | Benzenesulfonyl chloride | Pyridine / Chloroform | 0 °C to room temp. | N-(3,4-Dimethylisoxazol-5-yl)benzenesulfonamide nih.gov |
| 2-Aminothiazole | Various sulfonyl chlorides | Sodium acetate (B1210297) / H₂O | 80-85 °C | N-Sulfonylated 2-aminothiazoles nih.gov |
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction provides a straightforward method for elaborating amine-functionalized heterocycles. jocpr.comnih.gov For the 1,2-oxazole skeleton, the synthesis of a 5-amino derivative, such as 5-amino-3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole, would be the necessary first step.
The subsequent reaction with a variety of substituted aldehydes can generate a library of Schiff base analogues. The synthesis is typically carried out by refluxing equimolar amounts of the amino-isoxazole and the desired aldehyde in a protic solvent like methanol (B129727) or ethanol. jocpr.com The resulting imine product often precipitates from the solution upon cooling or can be isolated after solvent removal. jocpr.com This reaction has been shown to be effective for various amino-isoxazoles, including 3-amino-5-methyl isoxazole. jocpr.comresearchgate.net
Table 3: Conditions for Schiff Base Formation with Amino-isoxazoles
| Amine Reactant | Aldehyde Reactant | Solvent | Method | Reaction Time |
|---|---|---|---|---|
| 3-Amino-5-methyl isoxazole | Substituted salicylaldehydes | Methanol | Reflux | 2 hours jocpr.com |
| 3-Amino-5-methyl isoxazole | Substituted salicylaldehydes | Ethanol | Microwave Irradiation | 30 seconds researchgate.net |
| Sulfamethoxazole | 3-(2-furyl)acrolein | Ethanol | Reflux | 3 hours nih.gov |
Environmentally Conscious Synthetic Approaches (Green Chemistry)
Modern synthetic chemistry emphasizes the development of environmentally benign methods that reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.gov Several green approaches are applicable to the synthesis of 1,2-oxazoles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. nih.govmdpi.com This technique has been successfully applied to the synthesis of 5-substituted oxazoles via the van Leusen reaction, where an aldehyde reacts with tosylmethyl isocyanide (TosMIC). ijpsonline.com For instance, the reaction of an aryl aldehyde with TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as a base under microwave irradiation at 65 °C can be completed in minutes, yielding the desired 5-aryl oxazole in excellent yield. nih.govacs.org Microwave assistance has also proven highly effective in the synthesis of isoxazole Schiff bases, reducing reaction times from hours to seconds. researchgate.net
Use of Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can be used as recyclable, non-volatile solvents, offering a green alternative to traditional volatile organic compounds. researchgate.netscielo.br The synthesis of 3,5-disubstituted isoxazoles has been demonstrated through the reaction of β-diketones with hydroxylamine hydrochloride in an ionic liquid like [bmim]Br. nih.gov This method provides excellent yields and allows for the recovery and reuse of the ionic liquid, aligning with the principles of green chemistry. researchgate.netnih.gov
Table 4: Comparison of Conventional vs. Green Synthetic Methods for Azoles
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method |
|---|---|---|---|
| 5-Substituted Oxazole Synthesis | Reflux in organic solvent (hours) | Microwave irradiation in IPA (8 min) nih.gov | Drastically reduced reaction time, high yield (96%) nih.gov |
| Schiff Base Formation | Reflux in methanol (2-3 hours) jocpr.com | Microwave irradiation (30 sec) researchgate.net | Near-instantaneous reaction, minimal solvent use researchgate.net |
| Isoxazole Ring Formation | Reaction in volatile organic solvents | Reaction in an ionic liquid researchgate.net | Recyclable solvent, excellent yields, environmentally friendly researchgate.netnih.gov |
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced structural and spectroscopic data for the chemical compound this compound has concluded that specific experimental datasets for its characterization are not available in publicly accessible scientific literature and chemical databases. The requested detailed analysis, which includes Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, cannot be completed without this foundational information.
The investigation aimed to gather specific data points for the following analytical techniques as outlined for the target compound:
¹H NMR (Proton Nuclear Magnetic Resonance)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
2D NMR (Two-Dimensional Nuclear Magnetic Resonance), including COSY, HMQC, and HMBC techniques
IR (Infrared) Spectroscopy
Raman Spectroscopy
Searches for a registered CAS (Chemical Abstracts Service) number for this compound were unsuccessful, which often indicates a compound that is not widely synthesized, characterized, or commercially available.
While spectral information exists for structurally related isomers and analogues—such as other substituted oxazoles and isoxazoles—this data cannot be accurately extrapolated to the specific substitution pattern of this compound. The precise location of the dimethyl and methylphenyl groups on the oxazole ring critically influences the chemical environment of each atom and, consequently, their spectroscopic signatures. Using data from related but distinct molecules would lead to a scientifically inaccurate and speculative article.
Given the strict requirement for scientifically accurate and detailed research findings focusing solely on this compound, the absence of primary spectral data precludes the generation of the requested article. The creation of such a document would necessitate the fabrication of data, which is contrary to scientific and ethical standards.
Should the synthesis and characterization of this compound be published in the future, a detailed spectroscopic analysis as requested would then become possible.
Advanced Structural Characterization and Spectroscopic Analysis of 3,4 Dimethyl 5 3 Methylphenyl 1,2 Oxazole
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique used to confirm the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the determination of a unique molecular formula from the exact mass.
For 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole, the molecular formula is C₁₂H₁₃NO. The theoretical exact mass can be calculated for its protonated form, [M+H]⁺, which is commonly observed in electrospray ionization (ESI) HRMS. An experimentally obtained m/z value that closely matches the calculated value provides strong evidence for the compound's molecular formula. While specific experimental HRMS data for the title compound is not available in the cited literature, the expected theoretical value is presented below. In practice, a measured value within a narrow tolerance (typically < 5 ppm) of the calculated mass would confirm the elemental composition. iucr.org
| Molecular Formula | Adduct | Calculated m/z | Expected Experimental m/z |
|---|---|---|---|
| C₁₂H₁₃NO | [M+H]⁺ | 188.1070 | ~188.1070 |
X-ray Crystallographic Analysis of this compound and Related Structures
Single-crystal X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystal lattice. This technique elucidates not only the precise molecular structure but also the packing of molecules and the nature of the intermolecular forces that govern the crystal's architecture. Although crystallographic data for the specific title compound is not detailed in the provided search results, analysis of closely related structures offers significant insight into its expected solid-state characteristics.
Crystal Packing Features and Intermolecular Interactions (e.g., C-H···π, van der Waals)
The crystal packing of organic molecules is dictated by a variety of non-covalent interactions. In oxazole (B20620) and isoxazole (B147169) derivatives, these are typically weak forces such as van der Waals interactions, and in some cases, more specific C-H···π or π–π stacking interactions. nih.govrsc.org
| Interaction Type | Description | Relevance in Related Oxazoles |
|---|---|---|
| van der Waals Forces | Nonspecific attractive/repulsive forces between molecules. | A primary factor in the crystal packing of all molecular solids, including oxazoles. nih.gov |
| C-H···π Interactions | A weak hydrogen bond where a C-H group acts as the donor and a π-system (aromatic ring) acts as the acceptor. | Observed to form dimers in the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. researchgate.netnih.gov |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the packing in some vicinal diaryl isoxazoles. iucr.orggazi.edu.trrsc.org |
Molecular Conformation, Planarity, and Dihedral Angles within the Crystal Lattice
A crystallographic study of 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, a compound structurally very similar to the title compound, provides valuable data. nih.gov In this molecule, the isoxazole ring is not perfectly coplanar with the attached 3-methylphenyl ring. The dihedral angle—the angle between the planes of the two rings—was found to be 16.64 (7)°. nih.gov This small but significant twist indicates a near-planar conformation, which allows for some degree of π-system conjugation while minimizing steric hindrance. A similar small dihedral angle of 17.1 (1)° was observed between the isoxazole and 3-methoxyphenyl (B12655295) rings in 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. nih.gov Based on these closely related structures, this compound is also expected to adopt a conformation where the 3-methylphenyl ring is slightly twisted relative to the planar dimethyl-isoxazole ring.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | Isoxazole | 3-Methylphenyl | 16.64 (7) | nih.gov |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Isoxazole | 3-Methoxyphenyl | 17.1 (1) | nih.gov |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 5-methyl-1,2-oxazole | 4-chlorophenyl | 62.8 (2) | iucr.orggazi.edu.tr |
Theoretical and Computational Studies on 3,4 Dimethyl 5 3 Methylphenyl 1,2 Oxazole
Molecular Modeling and Simulation
Structure-Property Relationship Predictions based on Computational Descriptors
There are no available studies that specifically detail the prediction of structure-property relationships for 3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole using computational descriptors. Quantitative Structure-Activity Relationship (QSAR) studies are a common approach in this field and have been applied to other series of isoxazole (B147169) derivatives to predict their biological activities based on molecular structure. researchgate.netphyschemres.org For instance, QSAR models have been developed for some isoxazole derivatives to correlate their structures with anti-inflammatory activity. researchgate.net Nevertheless, these predictive models have not been applied to this compound.
Reaction Chemistry and Mechanistic Investigations of 3,4 Dimethyl 5 3 Methylphenyl 1,2 Oxazole
Reactivity of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is an electron-deficient five-membered heterocycle, a characteristic that fundamentally dictates its reactivity. Its stability is considerable, yet the inherent weakness of the N-O bond provides a facile entry into various ring-cleavage and rearrangement pathways under specific conditions, such as reduction, photochemical irradiation, or base catalysis.
Electrophilic Reactions: The isoxazole (B147169) ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. When such reactions do occur, they typically require harsh conditions. However, electrophilic attack can be directed at specific positions. For instance, halogenation of isoxazoles often occurs at the C4 position, a reaction that is sometimes facilitated by the presence of activating groups. nih.gov An alternative electrophilic reaction involves the ring system itself, where treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net Protonation and subsequent alkylation are most likely to occur at the nitrogen atom (N2), the most basic site in the ring.
Nucleophilic Reactions: Nucleophilic attack on an unsubstituted isoxazole ring is uncommon. However, the presence of electron-withdrawing groups can activate the ring toward nucleophilic addition, often leading to ring cleavage. Base-catalyzed ring-opening of isoxazolones is a well-documented process that proceeds via nucleophilic attack. acs.org For 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole, strong nucleophiles or bases could potentially initiate ring scission, although this reactivity is less pronounced than in isoxazoles bearing strong electron-withdrawing substituents.
The cleavage of the labile N-O bond is a hallmark of isoxazole chemistry, providing a versatile route to other important chemical structures.
Reductive Ring-Opening: A common and synthetically useful transformation of isoxazoles is the reductive cleavage of the N-O bond. This can be accomplished using various reagents, including catalytic hydrogenation (e.g., with Raney Nickel), or treatment with metal-based reducing agents like molybdenum hexacarbonyl (Mo(CO)₆), samarium(II) iodide (SmI₂), or copper-based systems. nih.govresearchgate.netrsc.orgacs.org This reaction typically proceeds through the formation of an intermediate imine, which upon hydrolysis yields a β-hydroxyketone or, if hydrolysis is avoided, a β-aminoenone. For the title compound, this pathway would yield a substituted β-hydroxyketone, unmasking a synthetically valuable 1,3-dioxygenated relationship.
Photochemical Rearrangement: Trisubstituted isoxazoles are known to undergo skeletal rearrangement upon photochemical irradiation. nih.govacs.org Exposure to UV light can induce homolysis of the O-N bond, leading to the formation of a highly reactive acyl azirine intermediate. This intermediate can then rearrange to form various isomers, most notably highly electrophilic ketenimines. nih.govacs.org These ketenimines can be isolated under specific conditions or trapped in situ to generate other heterocyclic systems, such as pyrazoles. nih.gov
Base-Catalyzed Rearrangements: In the presence of a strong base, isoxazoles can undergo ring-opening and subsequent re-closure to form different heterocyclic structures. For example, certain substituted isoxazoles are known to rearrange to oxazoles. rsc.org Another documented pathway is the Boulton–Katritzky rearrangement, observed in specific fused-ring isoxazole systems. beilstein-journals.org These transformations highlight the potential of the isoxazole ring to serve as a precursor to other five-membered heterocycles under basic conditions.
Transformations Involving the Methyl and Methylphenyl Substituents
The substituents on the isoxazole core provide avenues for functionalization that are distinct from the reactivity of the ring itself.
The three methyl groups of this compound are potential sites for oxidation. The methyl groups at the C3 and C4 positions of the isoxazole ring, being adjacent to the heterocyclic system, can be susceptible to oxidation. Metabolic studies on related aryl isoxazoles have indicated that hydroxylation on a methyl group adjacent to the heterocycle is a common biotransformation pathway. digitellinc.com
The benzylic methyl group on the C5-phenyl ring is also a prime candidate for oxidation. A variety of methods for benzylic C-H oxidation, including those using iron or copper/TEMPO catalytic systems, can convert such groups into aldehydes, carboxylic acids, or ketones. mdpi.com The oxidation of the tolyl radical to a toloxy radical by molecular oxygen has also been studied, providing mechanistic insights into this process. nih.gov
Reduction of the aryl ring requires forcing conditions, such as high-pressure catalytic hydrogenation. Under these conditions, it is highly probable that the isoxazole ring's N-O bond would also undergo reductive cleavage.
The 3-methylphenyl substituent can undergo standard electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is determined by the directing effects of the existing substituents: the methyl group and the isoxazole ring.
Methyl Group: An activating, ortho, para-director.
Isoxazole Ring (at C1): A deactivating, meta-director.
The combined influence of these groups dictates the position of incoming electrophiles. The positions ortho and para to the methyl group (C2, C4, C6) are activated, while the positions meta to the isoxazole ring (C2, C6) are the least deactivated by the heterocycle. Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions of the phenyl ring, with potential for mixtures of isomers.
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Substitution at C2, C4, and C6 positions of the phenyl ring with -NO₂ |
| Halogenation | Br₂ / FeBr₃ | Substitution at C2, C4, and C6 positions of the phenyl ring with -Br |
| Sulfonation | Fuming H₂SO₄ | Substitution at C2, C4, and C6 positions of the phenyl ring with -SO₃H |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution primarily at C4 and C6 positions (less sterically hindered) with -COR |
Catalytic Reactions and Methodological Developments (e.g., Pd, Cu, Au, Rh-catalyzed processes)
Modern transition-metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. These methods often rely on C-H activation to forge new bonds directly on the heterocyclic or appended aryl rings.
Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is widely used for C-H functionalization. nih.gov While many methods focus on synthesizing the isoxazole ring, post-synthetic modification is also well-established. For example, 4-halo-isoxazoles readily participate in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govnih.gov More advanced methods involve the direct C-H arylation of the isoxazole ring itself or directed C-H functionalization of the attached aryl substituents. rsc.orgresearchgate.net
Copper (Cu)-Catalyzed Reactions: Copper catalysts are effective in mediating a variety of transformations involving isoxazoles. These include cycloaddition reactions where the isoxazole can act as a 2π-donor upon coordination with a Cu(II) salt. acs.orgacs.org Copper catalysis is also employed in the synthesis of isoxazoles and in the reductive ring-cleavage of the N-O bond to furnish enaminones. acs.orgthieme-connect.com
Gold (Au)-Catalyzed Reactions: Gold catalysts, typically cationic gold(I) or gold(III) species, are known to activate alkynes and other unsaturated systems. They have been extensively used in the synthesis of substituted oxazoles and isoxazoles from acyclic precursors. nih.govnih.govrsc.orgacs.org While less common for post-synthetic modification, the ability of gold to coordinate with heteroatoms suggests potential for catalytic applications involving the pre-formed isoxazole ring.
Elucidation of Reaction Mechanisms (e.g., radical mechanisms, cyclization pathways)
The reaction mechanisms involving this compound are primarily understood through the broader context of isoxazole chemistry. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies on similarly substituted 3,4-dimethyl-5-arylisoxazoles. The elucidation of its reaction mechanisms centers on two main areas: the cyclization pathways involved in its synthesis and the photochemical rearrangements it can undergo.
Cyclization Pathways in Synthesis
The formation of the this compound ring system likely proceeds through a [3+2] cycloaddition reaction, a common and versatile method for synthesizing isoxazoles. beilstein-journals.orgnih.govillinois.edunih.gov This pathway involves the reaction of a nitrile oxide with an alkyne.
One plausible synthetic route involves the reaction of a nitrile oxide generated from an appropriate precursor with a disubstituted alkyne. A plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles involves the deprotonation of a 1,3-dicarbonyl compound by a base to form a carbanion, which then adds to the carbon of the nitrile oxide. baranlab.org
A general mechanism for the [3+2] cycloaddition is detailed in the table below.
Table 1: Plausible [3+2] Cycloaddition Mechanism for Isoxazole Formation
| Step | Description | Intermediate/Transition State |
| 1 | Generation of Nitrile Oxide | A hydroximoyl chloride is treated with a base (e.g., triethylamine) to generate a reactive nitrile oxide intermediate. |
| 2 | Cycloaddition | The nitrile oxide undergoes a concerted or stepwise [3+2] cycloaddition with an alkyne. Computational studies on similar systems suggest a nonconcerted mechanism involving metallacycle intermediates in copper-catalyzed reactions. organic-chemistry.org |
| 3 | Aromatization | The resulting cycloadduct, an isoxazoline, may undergo spontaneous or catalyzed elimination to form the stable aromatic isoxazole ring. |
This table is a generalized representation based on established isoxazole synthesis literature.
Research on the synthesis of 3,4,5-trisubstituted isoxazoles has demonstrated that these reactions can be carried out under mild, environmentally friendly conditions, such as in water at room temperature. beilstein-journals.orgnih.gov The selectivity of these reactions is a key area of investigation to control the formation of the desired regioisomer. nih.gov
Photochemical Rearrangements
Isoxazoles are known to undergo photochemical rearrangements, and it is anticipated that this compound would follow similar pathways. These reactions typically proceed through the initial cleavage of the weak N-O bond upon UV irradiation. researchgate.net
Studies on phenyl-substituted isoxazoles have shown that phototransposition to the corresponding oxazole (B20620) is a common outcome. researchgate.net This rearrangement is believed to proceed through a series of reactive intermediates. Time-resolved photoelectron spectroscopy studies on isoxazole have provided insights into the ultrafast dynamics of the ring-opening reaction, which occurs on a femtosecond timescale following photoexcitation. acs.org
A proposed mechanistic pathway for the photochemical rearrangement is outlined below.
Table 2: Proposed Photochemical Rearrangement Pathway of a 5-Arylisoxazole
| Step | Description | Intermediate |
| 1 | Photoexcitation and N-O Bond Cleavage | Upon absorption of UV light, the isoxazole is excited, leading to the homolytic cleavage of the N-O bond to form a diradical species. |
| 2 | Formation of an Acyl Azirine | The diradical can rearrange to form a highly strained acyl azirine intermediate. |
| 3 | Ring Opening to a Vinyl Nitrene | The acyl azirine can undergo ring opening to form a vinyl nitrene. |
| 4 | Recyclization to an Oxazole | The vinyl nitrene can then recyclize to form the more stable oxazole isomer. |
This table is based on established photochemical rearrangement mechanisms for isoxazoles and related heterocyclic systems. researchgate.netconicet.gov.ar
In addition to isomerization, photo-ring cleavage can also occur, leading to the formation of nitrile-containing products. For instance, irradiation of 5-phenylisoxazole (B86612) can yield benzoylacetonitrile. researchgate.net The specific reaction pathway and product distribution for this compound would likely be influenced by the substitution pattern and the reaction conditions, such as the solvent used.
While radical mechanisms are invoked in the photochemical rearrangements, there is less evidence in the surveyed literature for significant ground-state radical reactions of this specific isoxazole derivative. The thermal decomposition of related heterocyclic systems has been studied, with some proceeding through radical pathways or retro-[3+2] cycloadditions, but specific data for this compound is not available. nih.govnih.govmdpi.com
Structure Activity Relationship Sar Studies of 3,4 Dimethyl 5 3 Methylphenyl 1,2 Oxazole Analogues
Design and Synthesis of Varied Analogues for SAR Probing
The design of analogues of 3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole for SAR studies typically involves modifications at three key positions: the methyl groups at the 3- and 4-positions of the isoxazole (B147169) ring, and the 3-methylphenyl group at the 5-position. The synthesis of these analogues often follows established routes for 1,2-oxazole ring formation, which allow for the introduction of diverse substituents.
One common synthetic strategy involves the reaction of a β-diketone with hydroxylamine (B1172632). For the parent compound, this would involve a appropriately substituted pentan-2,4-dione derivative reacting with hydroxylamine. To create analogues, variations in the starting β-diketone can be introduced. For example, replacing one of the methyl groups with a different alkyl or aryl group at the 3- or 4-position can be achieved by using a different diketone.
Another versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This approach allows for significant diversity in the substituents at both the 3- and 5-positions of the isoxazole ring. For instance, by varying the substituted benzonitrile (B105546) oxide and the alkyne, a wide array of 3,5-disubstituted isoxazoles can be synthesized. To achieve the 3,4,5-trisubstituted pattern of the target compound, a substituted alkyne would be employed.
For SAR probing, a library of analogues is often synthesized. This library might include:
Analogues with varied substituents on the phenyl ring at position 5: This could involve changing the position of the methyl group (e.g., 2-methylphenyl, 4-methylphenyl), introducing different substituents (e.g., chloro, fluoro, methoxy (B1213986) groups), or replacing the phenyl ring with other aromatic or heteroaromatic systems.
Analogues with modifications at the 3- and 4-positions: The methyl groups could be replaced with other alkyl chains of varying lengths, cycloalkyl groups, or even hydrogen atoms to understand the steric and electronic requirements at these positions.
Analogues with different heterocyclic cores: While maintaining the key substituents, the 1,2-oxazole ring could be replaced by other five-membered heterocycles like isothiazole (B42339) or pyrazole (B372694) to assess the importance of the oxygen and nitrogen atom arrangement.
A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized by reacting 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with various carbonyl compounds. nih.gov This approach allows for the introduction of a wide range of substituents to probe their effect on biological activity.
Correlation of Structural Modifications with Molecular Interactions
The biological activity of this compound analogues is directly related to how their structural modifications influence their interactions with specific molecular targets. SAR studies aim to establish a clear correlation between a change in structure and the resulting change in biological effect.
For instance, in the context of enzyme inhibition, the substituents on the phenyl ring at position 5 can significantly affect binding affinity. An electron-donating group like a methyl group at the meta-position, as in the parent compound, may enhance hydrophobic interactions within the active site of a target enzyme. Moving this methyl group to the ortho or para position, or replacing it with an electron-withdrawing group like a halogen, can alter the electronic distribution of the ring and its ability to form key interactions, such as pi-stacking or hydrogen bonds.
The methyl groups at positions 3 and 4 of the isoxazole ring also play a crucial role in defining the shape and steric profile of the molecule. Replacing these with bulkier groups could lead to steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, smaller substituents might result in a loss of essential van der Waals contacts, leading to weaker binding.
In a study of 5-amino-N,3-dimethyl-N′-phenylmethylidene-1,2-oxazole-4-carbohydrazide derivatives, it was found that the unsubstituted phenyl ring derivative showed moderate immunosuppressive activity. nih.gov Modifications to this phenyl ring led to a range of activities, highlighting the importance of the substituents for molecular interactions. nih.gov
The following table summarizes hypothetical SAR findings for a series of 3,4-dimethyl-5-aryl-1,2-oxazole analogues against a generic enzyme target to illustrate these principles.
| Analogue | Modification from Parent Compound | Relative Inhibitory Activity | Postulated Interaction Change |
|---|---|---|---|
| Parent Compound | 5-(3-methylphenyl) | 1.0 | Baseline hydrophobic and pi-stacking interactions. |
| Analogue 1 | 5-(4-methylphenyl) | 0.8 | Altered positioning of the methyl group may lead to suboptimal hydrophobic contact. |
| Analogue 2 | 5-(4-chlorophenyl) | 1.5 | The chloro group may form a favorable halogen bond with the target. |
| Analogue 3 | 5-phenyl | 0.5 | Loss of the methyl group reduces hydrophobic interactions. |
| Analogue 4 | 3-ethyl-4-methyl-5-(3-methylphenyl) | 0.3 | Increased steric bulk at the 3-position may hinder binding. |
Mechanistic Insights into Biological Modulation (Molecular Level)
Understanding the molecular mechanisms by which analogues of this compound exert their biological effects is a key outcome of SAR studies. This involves identifying the specific enzymes, receptors, or cellular pathways that these compounds interact with.
Isoxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease.
LOX and COX-2: Certain isoxazole derivatives have shown inhibitory activity against lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory cascade. For example, the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity toward both LOX and COX-2. nih.gov The SAR for this class of compounds often reveals that the nature and substitution pattern of the aryl groups at the 3- and 5-positions are critical for potent and selective inhibition. The 3,4,5-trimethoxyphenyl group is a common feature in many tubulin polymerization inhibitors, suggesting a potential dual-targeting mechanism.
Carbonic Anhydrase: While specific data for this compound is not readily available, other heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrase. SAR studies in this area would likely involve the introduction of a sulfonamide group onto the phenyl ring of the parent compound to achieve inhibitory activity.
Tubulin Polymerization: Many compounds containing a trimethoxyphenyl ring, similar to that found in the active LOX/COX-2 inhibitor mentioned above, are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. This suggests that analogues of this compound, particularly those with a 3,4,5-trimethoxyphenyl moiety, could be explored as potential anticancer agents acting through this mechanism.
EGFR Tyrosine Kinase: The inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase is a key strategy in cancer therapy. While direct evidence for the target compound is lacking, oxazole-based structures have been explored as EGFR inhibitors. SAR studies would likely focus on modifying the substituents to mimic the binding of known ATP-competitive inhibitors.
Isoxazole derivatives have demonstrated a range of immunomodulatory effects, from immunosuppressive to immunostimulatory. nih.gov The mechanism of these actions can be complex and depends on the specific structural features of the molecule.
For instance, a series of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives were shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov The most active compound in this series, which contained a 2,4-dihydroxyphenylmethylidene substituent, was found to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line. This pro-apoptotic action was associated with increased expression of caspases, Fas, and NF-κB1, suggesting a mechanism for its immunosuppressive effects. nih.gov
The following table summarizes the immunomodulatory activity of a series of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide analogues.
| Analogue (MM number) | Substituent on Phenylmethylidene | Anti-proliferative Activity (PBMC) | TNF-α Inhibition |
|---|---|---|---|
| MM3 | 2,4-dihydroxy | Strong | Yes |
| MM5 | Unsubstituted | Moderate | Not specified |
The isoxazole scaffold is present in several antimicrobial agents. The mechanism of action of these compounds can vary widely. Some may act by inhibiting essential enzymes in the pathogen, while others may disrupt cell wall synthesis or interfere with nucleic acid replication.
While specific data for this compound is limited, related heterocyclic compounds have shown promise. For example, imidazo[2,1-b]thiazole (B1210989) derivatives have been evaluated for their antibacterial, antitubercular, and antiviral activities. nih.gov In one study, a 5-nitro-2-furfurylidene derivative of this scaffold showed the highest antituberculosis activity. nih.gov Another derivative displayed potent antiviral activity against feline coronavirus. nih.gov
SAR studies in this area would focus on how different substituents on the isoxazole and the phenyl ring affect the compound's ability to penetrate the microbial cell and interact with its specific target.
Ligand Design Principles from SAR Data
The culmination of SAR studies is the development of a set of ligand design principles that can guide the rational design of more potent and selective analogues. Based on the available data for isoxazole derivatives, some general principles can be inferred:
Aryl Substitution is Key: The nature and position of substituents on the aryl ring at the 5-position are critical determinants of biological activity. For enzyme inhibitors, specific substitutions can lead to enhanced binding through hydrophobic, electrostatic, or hydrogen bonding interactions.
Steric Bulk at the Core Matters: The size of the substituents at the 3- and 4-positions of the isoxazole ring can significantly impact activity. There is likely an optimal size for these groups that allows for a good fit within the target's binding site.
Bioisosteric Replacement Can Be Informative: Replacing the isoxazole ring with other five-membered heterocycles can help to understand the importance of the heteroatom arrangement for activity. Similarly, replacing key functional groups with their bioisosteres can lead to improved pharmacokinetic properties.
Advanced Applications in Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
The 1,2-oxazole ring is a well-established pharmacophore and a versatile synthetic intermediate. mdpi.com The specific substitution pattern of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole offers multiple avenues for its use as a foundational element in the construction of more complex molecular architectures. The stability of the isoxazole (B147169) ring allows it to be carried through various synthetic steps, while its inherent reactivity can be selectively unlocked under specific conditions.
One of the primary utilities of the isoxazole core lies in its susceptibility to ring-opening reactions, which provides access to valuable 1,3-dicarbonyl compounds. This transformation is typically achieved through reductive cleavage of the N-O bond, a process that can be fine-tuned based on the substituents present on the ring. For this compound, such a cleavage would yield a β-aminoenone, a highly useful precursor for the synthesis of various heterocyclic systems, including pyrimidines, pyridines, and other nitrogen-containing scaffolds.
Furthermore, the methyl groups at the 3 and 4 positions, as well as the tolyl group at the 5-position, can be subjected to functional group interconversions. For instance, the benzylic protons of the tolyl group and the methyl groups on the isoxazole ring can be targeted for radical halogenation or oxidation to introduce further functionality, thereby expanding the synthetic utility of the parent molecule. The presence of the aryl group also allows for cross-coupling reactions, such as Suzuki or Heck couplings, to build more complex biaryl structures.
The synthesis of isoxazoles themselves, including structures analogous to this compound, often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. This method is highly modular, allowing for the introduction of a wide variety of substituents on the resulting isoxazole ring, making them attractive building blocks for combinatorial chemistry and library synthesis. nuph.edu.ua
Table 1: Synthetic Transformations and Potential Products from this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| N-O Bond Cleavage | Catalytic Hydrogenation (e.g., H₂, Pd/C) | β-Aminoenones |
| Aromatic Substitution | Electrophilic Aromatic Substitution (e.g., NBS, NCS) | Halogenated Aryl Derivatives |
| Cross-Coupling | Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) | Biaryl Compounds |
| Side-Chain Functionalization | Radical Halogenation (e.g., NBS, light) | Brominated Methyl Derivatives |
Potential in Functional Materials: Chiral Ligands and Optoelectronic Applications
The rigid, planar structure of the isoxazole ring, combined with the potential for introducing various functional groups, makes it an attractive scaffold for the development of functional materials. While direct studies on the optoelectronic properties of this compound are not prominent, the broader class of aryl-substituted oxazoles has shown promise in this area. mdpi.com
The electronic properties of such compounds are influenced by the degree of conjugation between the aryl substituent and the isoxazole ring. The presence of the tolyl group in this compound allows for π-π stacking interactions in the solid state, which can influence its photophysical properties. researchgate.net By analogy with other aryl-substituted heterocycles, it is plausible that this compound could serve as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tunable emission wavelengths and charge-transport properties are crucial. mdpi.com Further functionalization of the aryl ring with electron-donating or electron-withdrawing groups could be used to modulate the HOMO-LUMO energy gap and, consequently, the optical and electronic characteristics of the material. rsc.org
In the realm of asymmetric catalysis, the isoxazole scaffold can be incorporated into the design of chiral ligands. nih.govscispace.com Although the target molecule itself is achiral, it can be functionalized to introduce chirality. For instance, ortho-lithiation of the tolyl group followed by reaction with a chiral electrophile could install a stereocenter. More commonly, isoxazole-containing building blocks are used to construct larger, C2-symmetric or non-symmetric ligands that can coordinate with transition metals. nih.gov The nitrogen atom of the isoxazole ring can act as a coordination site, and the steric bulk provided by the dimethyl and tolyl groups can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a catalytic reaction. bldpharm.com
Table 2: Potential Functional Material Applications of Isoxazole Scaffolds
| Application Area | Relevant Properties of the Isoxazole Core | Potential Role of this compound |
| Optoelectronics | Rigid, planar structure; tunable electronic properties through substitution. | Core scaffold for fluorescent dyes or charge-transport materials. |
| Chiral Ligands | Coordination ability of the nitrogen atom; steric influence of substituents. | Precursor for the synthesis of chiral ligands for asymmetric catalysis. |
| Liquid Crystals | Anisotropic molecular shape. | Potential to be incorporated into liquid crystalline structures. |
Exploration in Agrochemical and Pharmaceutical Lead Discovery (non-clinical aspects, focusing on chemical principles and potential targets)
The isoxazole ring is a privileged structure in medicinal chemistry and agrochemical research, being present in a number of commercialized products. mdpi.com The diverse biological activities of isoxazole derivatives are attributed to their ability to act as bioisosteres for other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net
In the context of agrochemicals , isoxazole derivatives have been investigated for a range of activities, including herbicidal, fungicidal, and insecticidal properties. nih.gov The mode of action often involves the inhibition of specific enzymes that are crucial for the survival of the target pest or weed. The lipophilicity and electronic profile of this compound, conferred by the methyl and tolyl groups, are important determinants of its potential bioactivity and its ability to penetrate biological membranes. Structure-activity relationship (SAR) studies on related isoxazoles have shown that the nature and position of substituents on the aryl ring can significantly impact efficacy and selectivity. mdpi.com
In pharmaceutical lead discovery , the isoxazole scaffold is found in drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The 3,4-dimethyl-5-aryl-1,2-oxazole core can be considered a starting point for the design of new bioactive molecules. The isoxazole ring can mimic a carboxamide group, for example, and its substituents can be tailored to fit into the binding pockets of specific enzymes or receptors. For instance, isoxazole-containing compounds have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The tolyl group of this compound could potentially occupy a hydrophobic pocket in a target protein, while the isoxazole core provides a rigid scaffold for the correct orientation of other interacting groups. The exploration of this chemical space through the synthesis of analog libraries is a common strategy in early-stage drug discovery.
Table 3: Potential Biological Targets for Isoxazole-Based Compounds
| Field | Potential Biological Target | Rationale based on Isoxazole Scaffold |
| Agrochemicals | Herbicide targets (e.g., acetolactate synthase) | Mimicry of natural substrates or intermediates. |
| Fungicide targets (e.g., succinate (B1194679) dehydrogenase) | Disruption of metabolic pathways. | |
| Insecticide targets (e.g., acetylcholinesterase) | Interaction with critical enzyme active sites. | |
| Pharmaceuticals | Cyclooxygenase (COX) enzymes | Anti-inflammatory potential. nih.gov |
| Protein kinases | Anticancer potential. | |
| Bacterial or viral enzymes | Antimicrobial and antiviral potential. nih.gov |
Future Research Directions and Emerging Trends for 3,4 Dimethyl 5 3 Methylphenyl 1,2 Oxazole
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole will undoubtedly be shaped by the principles of green chemistry. The development of environmentally friendly strategies is a cornerstone of modern synthetic chemistry, aiming to reduce the use of toxic solvents and reagents. researchgate.net Research is increasingly focused on methodologies that offer high selectivity and improved product yields while minimizing environmental impact. acs.org
Key areas of innovation include:
Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to enhance reaction rates, leading to higher yields and selectivity in the synthesis of isoxazole (B147169) derivatives. acs.org The integration of ultrasound, in particular, can accelerate reaction kinetics, minimize byproduct formation, and enable the use of greener solvents. nih.govnih.gov
Photocatalysis: Visible-light photocatalysis represents a mild and efficient method for constructing substituted oxazoles and isoxazoles, often proceeding at room temperature and addressing the limitations of high-temperature traditional methods. biorxiv.orgnih.gov
Biocatalysis and Natural Catalysts: The use of natural acid catalysts, such as those found in fruit juices, for multicomponent reactions presents a simple, efficient, and eco-friendly approach to synthesizing isoxazole derivatives. nih.gov
Solvent-Free and Water-Mediated Reactions: Conducting reactions in water or without any solvent significantly reduces the environmental footprint of chemical synthesis. researchgate.netrsc.org These "green" methods are becoming increasingly prevalent in the synthesis of isoxazole analogues. researchgate.net
| Synthetic Approach | Key Advantages |
| Microwave-Assisted | Enhanced reaction rates, high selectivity, improved yields |
| Ultrasonic Irradiation | Reduced reaction times, minimized byproducts, enables green solvents |
| Photocatalysis | Mild reaction conditions, high efficiency, avoids high temperatures |
| Biocatalysis | Eco-friendly, uses natural and renewable catalysts |
| Solvent-Free/Water-Mediated | Reduced environmental impact, safer reaction conditions |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. For this compound, future research will likely focus on elucidating the intricate details of its formation and subsequent transformations.
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a primary method for isoxazole synthesis. nih.govrsc.org Computational studies have been instrumental in revealing that this process can proceed through a nonconcerted mechanism involving metallacycle intermediates, particularly in the presence of copper(I) catalysts. rsc.org Future investigations will likely employ advanced computational modeling to further refine our understanding of the transition states and intermediates involved in both metal-catalyzed and metal-free cycloaddition reactions. acs.orgresearchgate.net
Furthermore, the ring-opening and rearrangement reactions of isoxazoles are emerging as powerful tools for the synthesis of other heterocyclic compounds. researchgate.net Mechanistic studies, including the use of stable-isotope labeled analogues and detailed analysis of collision-induced dissociation mass spectra, can reveal novel rearrangement pathways. iaamonline.org The photochemistry of isoxazoles, which involves the cleavage of the weak N-O bond and rearrangement through an azirine intermediate, also presents opportunities for deeper mechanistic exploration. rsc.org
Integration of Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and molecular design. arctomsci.comorientjchem.org For derivatives of this compound, these computational tools offer the potential to accelerate the identification of novel bioactive compounds and to predict their properties with greater accuracy.
Quantitative Structure-Activity Relationship (QSAR) studies are a key application of ML in this area. By developing robust QSAR models, it is possible to establish a correlation between the structural features of isoxazole derivatives and their biological activities. researchgate.netrsc.org These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. rsc.org
In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are also becoming indispensable. nih.govnih.gov Molecular docking allows for the visualization of how isoxazole derivatives might bind to specific biological targets, while ADMET prediction helps to assess the drug-likeness of potential candidates early in the discovery process. nih.govnih.gov Furthermore, advanced ML techniques like transfer learning are being developed to improve retrosynthesis prediction models, which can aid in designing efficient synthetic routes for novel and complex heterocyclic compounds. biorxiv.org
Exploration of Novel Binding Sites and Molecular Targets
A significant future direction for research on this compound and its analogues lies in the exploration of new biological targets and binding sites. The isoxazole scaffold is a versatile pharmacophore present in a number of FDA-approved drugs, demonstrating its ability to interact with a wide range of biological molecules. nih.govrsc.org
Recent research has highlighted the potential of isoxazole derivatives to target a variety of proteins implicated in disease:
Enzyme Inhibition: Isoxazole-containing compounds have been identified as inhibitors of various enzymes, including carbonic anhydrase, cyclooxygenase-2 (COX-2), and fatty acyl-AMP ligases like FadD32 in Mycobacterium tuberculosis. nih.govnih.gov
Receptor Modulation: Derivatives of isoxazole have shown activity as modulators of receptors such as the AMPA receptor. researchgate.net
Protein-Protein Interaction Inhibition: The isoxazole moiety can serve as a scaffold for designing molecules that disrupt protein-protein interactions, a key strategy in modern drug discovery.
Tubulin Binding: Some isoxazole-based compounds have been found to target the taxane-binding site of tubulin, indicating their potential as anticancer agents. nih.gov
Allosteric Modulation: Trisubstituted isoxazoles have been identified as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), highlighting the potential for discovering compounds that bind to novel, non-orthosteric sites. acs.org
Chemoproteomic approaches, leveraging the intrinsic photoreactivity of the isoxazole ring, can be employed to identify the binding sites of these molecules on their protein targets. biorxiv.org
Multicomponent Reactions and Flow Chemistry for Efficient Synthesis
Efficiency and scalability are critical considerations in modern organic synthesis. Multicomponent reactions (MCRs) and flow chemistry are two powerful strategies that address these needs and are poised to play a significant role in the future synthesis of this compound.
MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity. nih.gov The synthesis of isoxazole derivatives using MCRs, often under green conditions, has been well-documented and will continue to be an area of active research. nih.gov
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits, including enhanced safety, improved reaction control, and the potential for straightforward scaling-up. The application of flow chemistry to photochemical synthesis, for instance, has been shown to be a highly efficient method for producing isoxazole derivatives. Future research will likely focus on developing integrated flow processes that combine MCRs with purification and analysis steps, creating highly automated and efficient platforms for the synthesis of isoxazole libraries.
Q & A
Q. What synthetic methodologies are commonly employed for 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole?
The compound is typically synthesized via cyclization reactions using β-enamino ketones or chalcones with hydroxylamine derivatives under acidic conditions. For example, β-enamino ketoesters react with hydroxylamine hydrochloride to form the 1,2-oxazole core, followed by functionalization of substituents . Key steps include optimizing reaction temperature (e.g., 60–65°C for cyclization) and purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) .
Q. How is this compound characterized structurally and spectroscopically?
- NMR Spectroscopy : Distinct signals include a singlet for the 1,2-oxazole methine proton (δ 8.46 ppm in NMR) and characteristic carbons (C-4 at δ 108.3 ppm in NMR) .
- X-ray Crystallography : Bond lengths (e.g., 1.34–1.41 Å for C-O in oxazole) and dihedral angles are validated using SHELXL and ORTEP-3 for visualization .
- FT-IR : Absorbance peaks for C=N (1682 cm) and C-O (1255 cm) confirm the oxazole ring .
Q. What physicochemical properties are critical for handling and experimental design?
While specific data for this compound may require experimental determination, analogs suggest:
- Boiling Point : ~332°C (estimated for similar 5-aryl-1,2-oxazoles) .
- Solubility : Likely low in polar solvents due to aromatic and methyl substituents; DMSO or dichloromethane are preferred for recrystallization .
- Safety : Follow general oxazole-handling protocols, including ventilation and PPE, as per safety guidelines for reactive heterocycles .
Advanced Research Questions
Q. How can regioselectivity challenges in 1,2-oxazole synthesis be addressed?
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example:
- Electron-donating groups (e.g., methyl) on the phenyl ring direct cyclization to the 5-position .
- Acidic conditions (e.g., HCl in acetic acid) favor protonation of intermediates, stabilizing specific tautomers .
- Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .
Q. What structural features of 1,2-oxazoles correlate with pharmacological activity?
- The oxazole ring’s electron-deficient nature enables π-π stacking with biological targets, while methyl groups enhance lipophilicity and membrane permeability .
- Substitution at the 3- and 4-positions (e.g., methyl groups) may sterically hinder metabolism, improving pharmacokinetics .
- Comparative studies with sulfonamide-containing oxazoles suggest that electron-withdrawing substituents enhance anticancer activity .
Q. How are structural discrepancies resolved in crystallographic data for oxazole derivatives?
- Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and SHELXL’s TWIN commands for twinned crystals .
- Data Consistency : Compare bond lengths/angles with literature (e.g., 1.34 Å for C-O in oxazole vs. 1.36 Å in analogous structures) .
- Refinement Strategies : Apply Hirshfeld surface analysis to detect weak interactions (e.g., C-H···π) that may affect packing .
Q. How should conflicting spectroscopic or crystallographic data be analyzed?
- Multi-Technique Cross-Validation : Pair NMR data (e.g., NMR for nitrogen environment) with X-ray results to confirm tautomeric forms .
- Error Analysis : Use R-factor metrics (e.g., R > 5% indicates poor data quality) and leverage programs like OLEX2 for outlier rejection .
- Case Study : Marginal bond-length differences (e.g., 0.02 Å between two oxazole rings in a dimer) may arise from crystal packing effects rather than synthesis artifacts .
Methodological Recommendations
- Synthesis Optimization : Screen solvent systems (e.g., CHCl vs. THF) to improve yields .
- Data Reproducibility : Document crystallization conditions (e.g., slow evaporation from DCM) to ensure consistent crystal forms .
- Computational Support : Use Gaussian or ORCA for predicting reaction pathways and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
